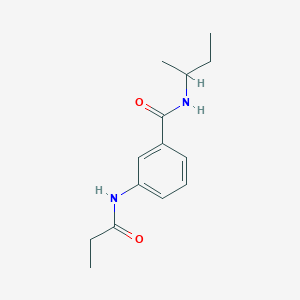![molecular formula C19H19N3O3S B267537 N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267537.png)
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as BMH-21, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH-21 belongs to the class of thiourea compounds and has been found to exhibit promising anticancer properties.
科学的研究の応用
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of the DNA damage response pathway, which is crucial for cancer cell survival. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to inhibit the activity of the ataxia-telangiectasia mutated (ATM) protein kinase, which is a key regulator of the DNA damage response pathway. Inhibition of ATM leads to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective in animal models, making it a potential candidate for cancer therapy. However, one of the limitations of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its low solubility in water, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for the research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea as a combination therapy with other anticancer agents. Furthermore, the development of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapeutic agent. Finally, the investigation of the mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in more detail may lead to the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a synthetic compound with promising anticancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a potential candidate for cancer therapy. The inhibition of the DNA damage response pathway by N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a key mechanism of its anticancer activity. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, its low solubility in water may limit its use in some experimental settings. Future research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea should focus on the development of more efficient synthesis methods, investigation of its potential as a combination therapy, development of analogs with improved properties, and investigation of its mechanism of action in more detail.
合成法
The synthesis of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 3-(4-morpholinylcarbonyl)phenyl isothiocyanate with benzoyl hydrazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in high yield and purity.
特性
製品名 |
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
分子式 |
C19H19N3O3S |
分子量 |
369.4 g/mol |
IUPAC名 |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H2,20,21,23,26) |
InChIキー |
OEPHFERUCSNESM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267457.png)
![N-[4-(isobutyrylamino)phenyl]-2-propoxybenzamide](/img/structure/B267459.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)
![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)
![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)
![3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B267479.png)
